molecular formula C9H7KO4 B7823732 potassium;4-methoxycarbonylbenzoate

potassium;4-methoxycarbonylbenzoate

Cat. No.: B7823732
M. Wt: 218.25 g/mol
InChI Key: DWNDFZTVSFSFTB-UHFFFAOYSA-M
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Description

Potassium 4-methoxycarbonylbenzoate (CAS: Not explicitly listed in evidence; inferred from structural analogs) is the potassium salt of 4-methoxycarbonylbenzoic acid. Its molecular formula is C₉H₇KO₄, with an average molecular weight of 218.25 g/mol (calculated from : 179.151 [anion] + 39.098 [K⁺]). The compound features a methoxycarbonyl (-COOCH₃) substituent at the para position of the benzoate ring and a potassium counterion, enhancing its solubility in polar solvents like water. This ionic nature distinguishes it from neutral esters or free acids, making it suitable for applications requiring aqueous compatibility, such as pharmaceuticals or synthesis intermediates .

Properties

IUPAC Name

potassium;4-methoxycarbonylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.K/c1-13-9(12)7-4-2-6(3-5-7)8(10)11;/h2-5H,1H3,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNDFZTVSFSFTB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7KO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-methoxycarbonylbenzoate can be synthesized through the neutralization of 4-methoxycarbonylbenzoic acid with potassium hydroxide. The reaction typically involves dissolving 4-methoxycarbonylbenzoic acid in a suitable solvent, such as ethanol or water, and then adding potassium hydroxide to the solution. The mixture is stirred until the reaction is complete, and the resulting potassium 4-methoxycarbonylbenzoate is isolated by filtration or evaporation.

Industrial Production Methods: In industrial settings, the production of potassium 4-methoxycarbonylbenzoate follows similar principles but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions: Potassium 4-methoxycarbonylbenzoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylate derivatives.

    Reduction: It can be reduced to form alcohol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbonyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products Formed:

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Potassium 4-methoxycarbonylbenzoate has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other chemical compounds.

    Biology: It is used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

    Medicine: It is used in pharmaceutical research to develop new drugs and study drug-receptor interactions.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of potassium 4-methoxycarbonylbenzoate involves its interaction with specific molecular targets and pathways. In biochemical studies, it acts as a substrate or inhibitor for certain enzymes, affecting their activity and function. The compound’s effects are mediated through its binding to active sites on enzymes or receptors, leading to changes in their conformation and activity.

Comparison with Similar Compounds

Potassium 2-Hydroxy-4-Methoxybenzoate ()

  • Molecular Formula : C₈H₇KO₄
  • Molecular Weight : 206.24 g/mol
  • Key Substituents : 2-hydroxy (-OH), 4-methoxy (-OCH₃), and potassium ion.
  • Comparison :
    • The 2-hydroxy group introduces additional hydrogen-bonding capability, increasing acidity (lower pKa) compared to the target compound.
    • Reduced solubility in water compared to potassium 4-methoxycarbonylbenzoate due to steric hindrance from the hydroxyl group.
    • Applications: Used in organic synthesis as a chelating agent or in topical pharmaceuticals due to its salicylate-derived structure .

4-(Methoxycarbonyl)Benzoic Acid ()

  • Molecular Formula : C₉H₈O₄
  • Molecular Weight : 180.16 g/mol
  • Key Substituent : 4-methoxycarbonyl (-COOCH₃).
  • Comparison :
    • Lacks the potassium ion, resulting in lower water solubility and higher lipophilicity.
    • Reactivity: The free carboxylic acid group allows for direct esterification or amidation, unlike the potassium salt.
    • Applications: Intermediate in polymer synthesis (e.g., terephthalate derivatives) and peptide coupling reactions .

4-(Methoxymethyl)Benzoic Acid ()

  • Molecular Formula : C₉H₁₀O₃
  • Molecular Weight : 166.18 g/mol
  • Key Substituent : 4-methoxymethyl (-CH₂OCH₃).
  • Comparison :
    • The ether group (-CH₂OCH₃) is less polar than the ester (-COOCH₃), leading to higher lipid solubility .
    • Stability: Resists hydrolysis under basic conditions, unlike the ester-containing target compound.
    • Applications: Used in polymer additives or as a building block for hydrophobic moieties in drug design .

Potassium Ethyl 4-Oxidobenzoate ()

  • Molecular Formula : C₉H₁₁KO₃
  • Molecular Weight : 206.28 g/mol
  • Key Substituent : Ethoxycarbonyl (-COOCH₂CH₃) and potassium ion.
  • Comparison :
    • The ethyl ester increases lipophilicity compared to the methyl ester in the target compound.
    • Applications: Preferred in organic-phase reactions or formulations requiring delayed release due to slower hydrolysis rates .

Methyl 4-Chloro-2-Fluorobenzoate ()

  • Molecular Formula : C₈H₆ClFO₂
  • Molecular Weight : 188.58 g/mol
  • Key Substituents : 4-chloro (-Cl), 2-fluoro (-F), and methyl ester (-COOCH₃).
  • Comparison :
    • Halogen substituents enhance electrophilicity, making it reactive in nucleophilic aromatic substitution.
    • Applications: Intermediate in agrochemicals (e.g., herbicides) or fluorinated pharmaceuticals .

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